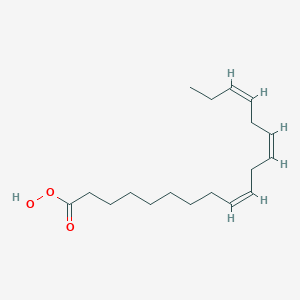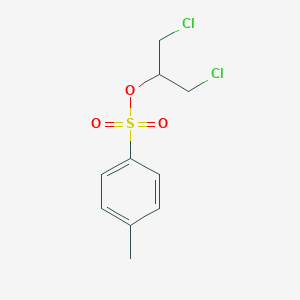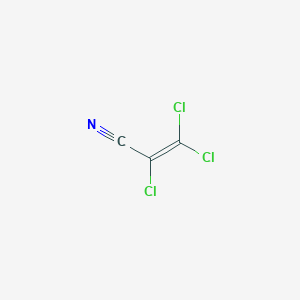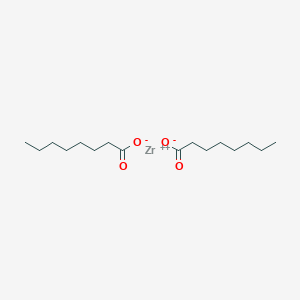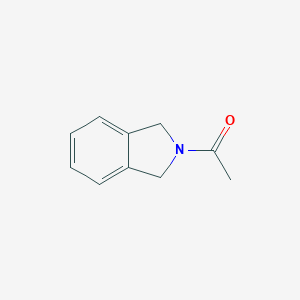
1-(异吲哚啉-2-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isoindolin-2-yl)ethanone is an organic compound with the molecular formula C10H11NO It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom
科学研究应用
1-(Isoindolin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as luminescent compounds
作用机制
Target of Action
1-(Isoindolin-2-yl)ethanone, also known as 1-(1,3-Dihydroisoindol-2-yl)ethanone, is a compound that has been studied for its potential therapeutic properties. The primary targets of this compound are acetylcholine esterase (AChE) and Cyclin-dependent kinase (CDK7) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and cognition. CDK7 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. It has been found to inhibit AChE, preventing the breakdown of acetylcholine and potentially enhancing cognitive function . In addition, it has been shown to bind with high affinity to CDK7, potentially inhibiting its activity and affecting cell cycle regulation .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways related to cognition and memory . The inhibition of CDK7 can disrupt cell cycle progression, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Studies have suggested that it exhibits high binding affinity, indicating potential for good bioavailability
Result of Action
The inhibition of AChE by 1-(Isoindolin-2-yl)ethanone could potentially enhance cognitive function, making it a potential therapeutic agent for conditions like Alzheimer’s disease . Its interaction with CDK7 could lead to cell cycle arrest and apoptosis, suggesting potential anti-cancer properties .
生化分析
Biochemical Properties
1-(Isoindolin-2-yl)ethanone plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholine esterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between 1-(Isoindolin-2-yl)ethanone and acetylcholine esterase involves binding to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmission.
Cellular Effects
The effects of 1-(Isoindolin-2-yl)ethanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(Isoindolin-2-yl)ethanone has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . In cancer cell lines, it has demonstrated cytotoxic effects, leading to cell death through the induction of apoptosis . Moreover, 1-(Isoindolin-2-yl)ethanone impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(Isoindolin-2-yl)ethanone involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, 1-(Isoindolin-2-yl)ethanone binds to the active site of acetylcholine esterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . Additionally, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream signaling events . These interactions result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Isoindolin-2-yl)ethanone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Isoindolin-2-yl)ethanone is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . In in vitro studies, the long-term effects of 1-(Isoindolin-2-yl)ethanone include sustained inhibition of enzyme activity and persistent changes in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 1-(Isoindolin-2-yl)ethanone vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, 1-(Isoindolin-2-yl)ethanone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant adverse effects occurring beyond a certain dosage . These findings highlight the importance of careful dosage optimization in therapeutic applications of 1-(Isoindolin-2-yl)ethanone .
Metabolic Pathways
1-(Isoindolin-2-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 1-(Isoindolin-2-yl)ethanone, facilitating its conversion into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(Isoindolin-2-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 1-(Isoindolin-2-yl)ethanone can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-(Isoindolin-2-yl)ethanone is a critical factor that determines its activity and function. This compound is known to localize within specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a crucial role in directing 1-(Isoindolin-2-yl)ethanone to these compartments . For instance, phosphorylation of 1-(Isoindolin-2-yl)ethanone can enhance its nuclear localization, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Isoindolin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of isoindoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(Isoindolin-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: 1-(Isoindolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted isoindoline derivatives.
相似化合物的比较
- 1-(1,3-Dimethyl-1H-indol-2-yl)ethanone
- 1-(2,3-Dihydro-1H-inden-5-yl)ethanone
- 2-Acetylthiazole
Comparison: 1-(Isoindolin-2-yl)ethanone is unique due to its isoindoline core structure, which imparts distinct chemical and physical properties. Compared to similar compounds like 1-(1,3-Dimethyl-1H-indol-2-yl)ethanone, it may exhibit different reactivity and biological activities. The presence of the isoindoline ring can influence its interaction with biological targets and its overall stability .
属性
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULJIHNWKBSCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
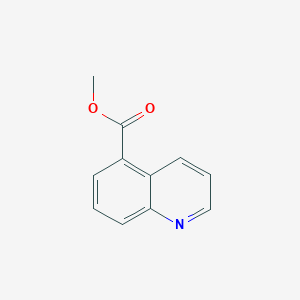
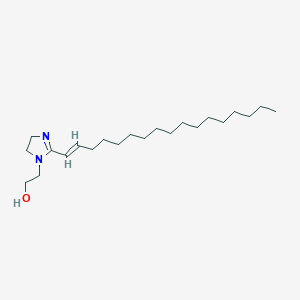
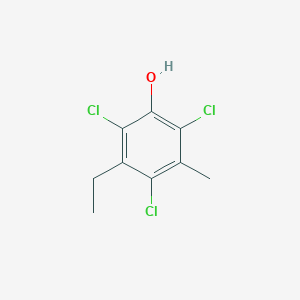
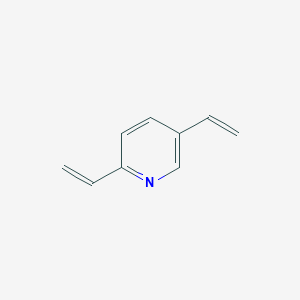
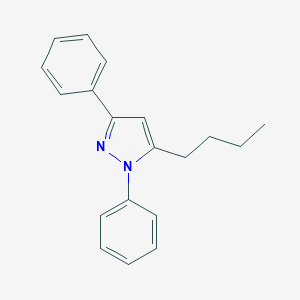
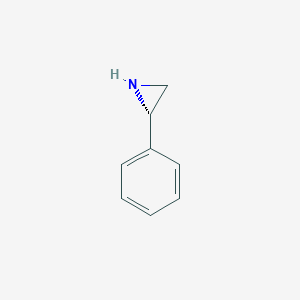
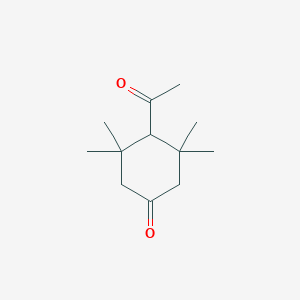
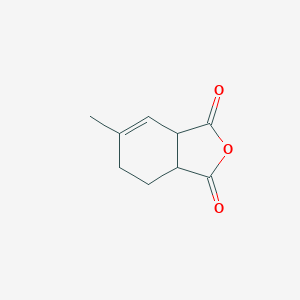
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
![5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one](/img/structure/B97775.png)
